5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 2,3-diaminopyridine, which undergoes acylation followed by cyclization. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride leads to the formation of the imidazo[4,5-b]pyridine ring .
Reaction Conditions:
Starting Material: 2,3-diaminopyridine
Reagents: Acetic anhydride
Catalysts: None required
Solvent: Often performed in an anhydrous solvent like dichloromethane
Temperature: Typically requires heating to reflux
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a scaffold for drug development, aiming to create new therapeutics with improved efficacy and reduced side effects .
Industry
In the industrial sector, derivatives of this compound are used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid exerts its effects is linked to its interaction with specific molecular targets. These targets often include enzymes and receptors involved in critical biological pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[4,5-c]pyridine: Shares the imidazo-pyridine core but differs in the position of the nitrogen atoms.
Uniqueness
5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H5N3O3 |
---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
5-oxo-1,4-dihydroimidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-4-5(10-6)9-2-8-4/h1-2H,(H,12,13)(H2,8,9,10,11) |
InChI-Schlüssel |
YRFXLBRXIWEILR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC2=C1NC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.